molecular formula C12H17NO2 B4038130 Methyl (4-phenylbutan-2-yl)carbamate

Methyl (4-phenylbutan-2-yl)carbamate

Cat. No.: B4038130
M. Wt: 207.27 g/mol
InChI Key: PQARRPNUWVTQLX-UHFFFAOYSA-N
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Description

Methyl (4-phenylbutan-2-yl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes a phenyl group attached to a butan-2-yl chain, further linked to a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-phenylbutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutan-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product.

Another method involves the use of carbon dioxide and an appropriate amine in the presence of a catalyst. This method is environmentally friendly and avoids the use of toxic reagents. The reaction conditions often include the use of a solvent like dimethylformamide and a catalyst such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The carbamate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated carbamates.

Mechanism of Action

The mechanism of action of methyl (4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine at synaptic junctions. This leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission . The compound’s carbamate group forms a covalent bond with the active site of the enzyme, rendering it inactive.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate insecticide with similar acetylcholinesterase inhibitory properties.

    Carbofuran: A carbamate pesticide known for its high toxicity and effectiveness against a wide range of pests.

    Aldicarb: A highly toxic carbamate used as a pesticide.

Uniqueness

Methyl (4-phenylbutan-2-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group provides additional stability and reactivity, making it a versatile compound in various applications. Additionally, its relatively mild toxicity compared to other carbamates makes it a safer alternative for certain uses .

Properties

IUPAC Name

methyl N-(4-phenylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(13-12(14)15-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARRPNUWVTQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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